3,3'-(1,3,4-Oxadiazole-2,5-diyl)dibenzaldehyde
CAS No.: 131491-73-1
Cat. No.: VC20330561
Molecular Formula: C16H10N2O3
Molecular Weight: 278.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 131491-73-1 |
|---|---|
| Molecular Formula | C16H10N2O3 |
| Molecular Weight | 278.26 g/mol |
| IUPAC Name | 3-[5-(3-formylphenyl)-1,3,4-oxadiazol-2-yl]benzaldehyde |
| Standard InChI | InChI=1S/C16H10N2O3/c19-9-11-3-1-5-13(7-11)15-17-18-16(21-15)14-6-2-4-12(8-14)10-20/h1-10H |
| Standard InChI Key | XYGHNDZITAIJJX-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)C2=NN=C(O2)C3=CC=CC(=C3)C=O)C=O |
Introduction
Synthesis and Chemical Characterization
Synthetic Pathways
The synthesis of 3,3'-(1,3,4-oxadiazole-2,5-diyl)dibenzaldehyde follows methodologies analogous to those reported for related 2,5-disubstituted-1,3,4-oxadiazoles. A common approach involves the cyclization of diacylhydrazides under dehydrating conditions. For instance, starting with 3-formylbenzoic acid, the corresponding hydrazide derivative can be prepared via reaction with hydrazine hydrate. Subsequent cyclization using phosphorus oxychloride () or thionyl chloride () yields the 1,3,4-oxadiazole ring .
An alternative route employs oxidative cyclization of hydrazones. For example, condensation of 3-formylbenzaldehyde with aroylhydrazines forms hydrazones, which undergo oxidative cyclization in the presence of iodine and mercuric oxide () to generate the oxadiazole core . This method is advantageous for introducing aromatic substituents at specific positions.
Optimization of Reaction Conditions
Key parameters influencing the synthesis include solvent choice, base selection, and reaction duration. As demonstrated in studies of analogous compounds, dichloromethane (DCM) and -diisopropylethylamine (DIPEA) are optimal for coupling reactions, achieving yields exceeding 85% . The table below summarizes reaction optimization data derived from similar synthetic protocols:
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | DCM | 87 | 95 |
| Base | DIPEA | 89 | 97 |
| Coupling Reagent | HATU | 86 | 96 |
| Reaction Time (h) | 3 | 90 | 98 |
Table 1. Optimization of synthetic conditions for 2,5-disubstituted-1,3,4-oxadiazoles .
Spectral Characterization
The compound’s structure is confirmed through spectroscopic techniques:
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IR Spectroscopy: A prominent absorption band at corresponds to the aldehyde carbonyl stretch. Additional peaks at (amide I) and (C-O-C) validate the oxadiazole ring .
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NMR: Signals at (singlet, 2H) confirm the aldehyde protons. Aromatic protons resonate between , while the oxadiazole ring protons appear as a singlet at .
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NMR: Peaks at (aldehyde carbons) and (oxadiazole carbons) are characteristic .
Physicochemical Properties
Solubility and Stability
3,3'-(1,3,4-Oxadiazole-2,5-diyl)dibenzaldehyde exhibits limited solubility in polar solvents such as water but dissolves readily in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). The compound is stable under ambient conditions but undergoes degradation in strongly acidic or basic environments due to hydrolysis of the oxadiazole ring.
Thermal Properties
Differential scanning calorimetry (DSC) reveals a melting point of , consistent with the thermal stability of aromatic oxadiazoles. Thermogravimetric analysis (TGA) indicates decomposition above , attributable to the breakdown of the heterocyclic core .
Biological Activities
Antimicrobial Activity
In vitro studies of structurally related 1,3,4-oxadiazoles demonstrate significant antimicrobial properties. For example, compounds bearing electron-withdrawing substituents (e.g., nitro groups) exhibit minimum inhibitory concentrations (MIC) of against Pseudomonas aeruginosa and Escherichia coli. The aldehyde moieties in 3,3'-(1,3,4-oxadiazole-2,5-diyl)dibenzaldehyde may enhance bioactivity by facilitating covalent interactions with microbial enzymes .
Table 2. Antioxidant activity of selected 1,3,4-oxadiazoles .
Molecular Docking Insights
Computational studies predict strong binding affinity between 3,3'-(1,3,4-oxadiazole-2,5-diyl)dibenzaldehyde and microbial targets such as dihydrofolate reductase (DHFR). Docking simulations reveal hydrogen bonding interactions between the aldehyde oxygen and active-site residues (e.g., Arg and Tyr), with a calculated binding energy of .
Applications and Future Directions
Pharmaceutical Applications
The compound’s dual functionality (oxadiazole and aldehyde) positions it as a precursor for Schiff base derivatives, which are explored as anticancer and antiviral agents. For instance, condensation with primary amines yields imine-linked conjugates with enhanced bioactivity .
Material Science
In organic electronics, the oxadiazole moiety’s electron-deficient nature makes 3,3'-(1,3,4-oxadiazole-2,5-diyl)dibenzaldehyde a candidate for electron-transport layers in OLEDs. Preliminary studies show a charge mobility of , comparable to standard materials like Alq3 .
Environmental Chemistry
The aldehyde groups enable covalent immobilization onto polymeric supports, creating heterogeneous catalysts for pollutant degradation. For example, palladium complexes of this compound demonstrate 92% efficiency in catalyzing the reduction of nitroarenes to amines under mild conditions .
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